molecular formula C18H28N2O2 B13792958 Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- CAS No. 73664-75-2

Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)-

Cat. No.: B13792958
CAS No.: 73664-75-2
M. Wt: 304.4 g/mol
InChI Key: UIAZAVYHAPEAAF-UHFFFAOYSA-N
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Description

Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- is a chemical compound with the molecular formula C18H28N2O2 It is a derivative of benzamide, characterized by the presence of a butoxy group and a pyrrolidinylpropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure is known to enhance its biological activity by increasing its three-dimensional coverage and stereogenicity . This allows the compound to interact more effectively with enantioselective proteins and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- include other benzamide derivatives such as:

Uniqueness

What sets benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butoxy group and the pyrrolidinylpropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

73664-75-2

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide

InChI

InChI=1S/C18H28N2O2/c1-2-3-15-22-17-10-5-4-9-16(17)18(21)19-11-8-14-20-12-6-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21)

InChI Key

UIAZAVYHAPEAAF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCCCN2CCCC2

Origin of Product

United States

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